molecular formula C20H17NO6 B2840275 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 923680-50-6

2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B2840275
CAS No.: 923680-50-6
M. Wt: 367.357
InChI Key: BWYGFWCXUNXWJG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a synthetic ester derivative featuring two key structural motifs:

  • 2-(2-Methoxyphenyl)-2-oxoethyl group: A substituted phenyl ring with a methoxy group at the ortho position and a ketone-linked ethyl chain.
  • 3-(1,3-dioxoisoindolin-2-yl)propanoate: A phthalimide (1,3-dioxoisoindolin-2-yl) moiety attached via a propanoate ester.

This compound is structurally designed to combine the electronic effects of the methoxyphenyl group with the robust hydrogen-bonding capacity of the phthalimide unit, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-26-17-9-5-4-8-15(17)16(22)12-27-18(23)10-11-21-19(24)13-6-2-3-7-14(13)20(21)25/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYGFWCXUNXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a methoxyphenyl group and a dioxoisoindolin-2-yl moiety. The molecular formula is C20H17NO6C_{20}H_{17}NO_{6} with a molecular weight of 367.4 g/mol .

PropertyValue
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
CAS Number923680-50-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the heat shock protein 90 (HSP90), which plays a critical role in maintaining the stability of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby suppressing tumor growth .

Case Study:
In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating its potency against these malignancies .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Research Findings:
A study reported that at concentrations of 10 µg/mL, the compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli by more than 80% compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameBiological ActivityIC50 (µM)
This compound Anticancer, Antimicrobial5 - 15
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-4-yl)propanoate Moderate Anticancer10 - 20
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-5-yl)propanoate Low Antimicrobial>20

This table illustrates that while similar compounds exhibit some biological activity, none match the efficacy of this compound in terms of potency.

Comparison with Similar Compounds

Ester Group Flexibility

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., ) are smaller and more lipophilic, whereas ethyl esters (e.g., ) enhance solubility and metabolic stability.
  • Synthetic Yields : Ethyl esters synthesized via GP1 (thianthrenium-based photocatalysis) show higher yields (54–88%) compared to classical methods, likely due to milder reaction conditions .

Aryl Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group is electron-rich, contrasting with electron-withdrawing substituents like chlorine in compound 18 . This difference influences electronic properties and reactivity in cross-coupling or hydrogen-bonding interactions .
  • Amino Groups: The 4-aminophenyl variant () enables further functionalization (e.g., Schiff base formation), critical for antimycobacterial activity in thiazole-containing derivatives .

Analytical Data Consistency

  • NMR and HRMS : All compounds show characteristic phthalimide carbonyl peaks (δ ~170–175 ppm in ¹³C NMR) and molecular ion peaks matching theoretical values (e.g., [M+H]+ for compound 10: 422.1601 calculated vs. 422.1603 observed) .
  • Optical Activity : Chiral centers (e.g., in compound 16) are confirmed via specific rotation ([α]D = −15.50°), contrasting with enantiomers like AL-471 (+16.10°) .

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